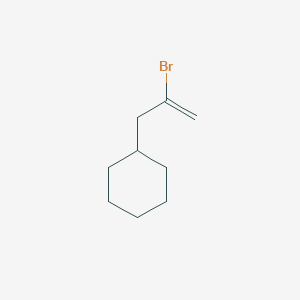

3-Cyclohexyl-2-bromopropene

Descripción

Grignard Reaction Approach

The synthesis of 3-Cyclohexyl-2-bromopropene is effectively achieved through the reaction of a cyclohexylmagnesium halide (Grignard reagent) with 2,3-dibromopropene (B1205560). orgsyn.orgorgsyn.org This reaction is typically carried out in an ethereal solvent, such as dry ether. orgsyn.org

The process begins with the preparation of the Grignard reagent, cyclohexylmagnesium bromide, by reacting magnesium turnings with cyclohexyl bromide in dry ether. orgsyn.org An alternative, cyclohexylmagnesium chloride, can also be utilized. orgsyn.orgorgsyn.org Once the Grignard reagent is formed, a solution of 2,3-dibromopropene in dry ether is added at a controlled rate to manage the exothermic reaction, often with cooling in an ice bath. orgsyn.org The reaction mixture is then typically refluxed for a period to ensure completion. orgsyn.org

The reaction proceeds via the nucleophilic attack of the cyclohexyl group from the Grignard reagent onto one of the bromine-bearing carbon atoms of 2,3-dibromopropene, displacing a bromide ion. The reaction is instantaneous. orgsyn.orgorgsyn.org

A detailed breakdown of the reaction parameters is provided below:

| Reactants | Reagents & Solvents | Reaction Conditions | Yield |

| Cyclohexyl bromide, Magnesium, 2,3-dibromopropene | Dry Ether | Initial cooling in an ice bath, followed by reflux for two hours. | 60.5–64% |

Table 1: Summary of the Grignard Reaction for the Synthesis of this compound orgsyn.org

It is worth noting that similar procedures using different Grignard reagents, such as benzylmagnesium chloride and heptylmagnesium bromide, have been employed to synthesize analogous 2-bromo-substituted alkenes. orgsyn.orgorgsyn.org

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

53608-85-8 |

|---|---|

Fórmula molecular |

C9H15B |

Peso molecular |

203.12 g/mol |

Nombre IUPAC |

2-bromoprop-2-enylcyclohexane |

InChI |

InChI=1S/C9H15Br/c1-8(10)7-9-5-3-2-4-6-9/h9H,1-7H2 |

Clave InChI |

TYIANRSGVBXVAS-UHFFFAOYSA-N |

SMILES |

C=C(CC1CCCCC1)Br |

SMILES canónico |

C=C(CC1CCCCC1)Br |

Origen del producto |

United States |

Purification and Isolation Techniques for 3 Cyclohexyl 2 Bromopropene

Work-up and Extraction

After the reaction is complete, the reaction mixture is cooled and then quenched by the slow addition of an acidic aqueous solution, such as dilute hydrochloric acid, to decompose any unreacted Grignard reagent and magnesium salts. orgsyn.org This results in the formation of two layers: an aqueous layer and an ether layer containing the desired product. orgsyn.org

The ether layer is separated, and the aqueous layer may be extracted further with ether to maximize the recovery of the product. The combined ether extracts are then dried over a suitable drying agent, such as anhydrous calcium chloride, to remove any residual water. orgsyn.org

Fractional Distillation

The primary method for isolating and purifying this compound from the dried ether solution is fractional distillation under reduced pressure. orgsyn.org The ether is first removed by distillation on a steam bath. orgsyn.org The remaining residue, which contains the crude product along with any unreacted starting materials and byproducts, is then subjected to fractional distillation. orgsyn.org

This process allows for the separation of components based on their boiling points. Unreacted 2,3-dibromopropene (B1205560), having a lower boiling point, is collected as the initial fraction. orgsyn.org The desired product, this compound, is then collected at its characteristic boiling point.

| Purification Step | Description | Boiling Point of Product |

| Initial Ether Removal | The ether solvent is distilled off at atmospheric pressure. | N/A |

| Fractional Distillation | The crude product is purified by distillation under reduced pressure. | 100–105 °C / 25 mmHg or 88–89 °C / 14 mmHg |

Table 2: Purification Parameters for this compound orgsyn.orgtamildigitallibrary.in

The final product obtained through this method is generally of sufficient purity for most subsequent applications. orgsyn.org

Mechanistic Investigations of Reactions Involving 3 Cyclohexyl 2 Bromopropene

Mechanistic Pathways of Substitution Reactions

Nucleophilic substitution at a vinylic carbon, such as the one bearing the bromine atom in 3-cyclohexyl-2-bromopropene, is generally less facile than at a saturated sp³-hybridized carbon. libretexts.orgrammohancollege.ac.in The increased s-character of the sp²-hybridized carbon results in a stronger carbon-halogen bond. libretexts.org Furthermore, the electron density of the double bond can repel an incoming nucleophile, sterically hindering the typical backside attack required for an S(_N)2 reaction. libretexts.orgrammohancollege.ac.in

Nucleophilic Substitution at the Vinylic Bromide Center

Despite the inherent lower reactivity, nucleophilic substitution at vinylic centers can occur, often proceeding through mechanisms other than a direct S(_N)1 or S(_N)2 pathway. wikipedia.org For activated systems, such as those with electron-withdrawing groups, substitution can occur more readily. cdnsciencepub.com In the case of this compound, the cyclohexyl group is primarily electron-donating, which does not significantly activate the vinylic bromide towards nucleophilic attack.

Exploration of S(_N)1, S(_N)2, and S(_N)2′ Mechanisms

The direct S(_N)2 mechanism is highly unlikely for this compound due to the steric hindrance of the double bond and the cyclohexyl group, which prevents the necessary backside attack. libretexts.orgrammohancollege.ac.in The S(_N)1 mechanism, involving the formation of a vinylic carbocation, is also generally unfavorable due to the instability of such intermediates. wikipedia.orgmasterorganicchemistry.com However, under specific conditions, such as with a highly ionizing solvent and a non-nucleophilic base, an S(_N)1-like pathway could be possible, though it would likely be a minor contributor. mugberiagangadharmahavidyalaya.ac.in

A more plausible substitution pathway for allylic systems is the S(_N)2′ mechanism. In this concerted process, the nucleophile attacks the γ-carbon (the carbon of the double bond further from the leaving group), leading to a rearrangement of the double bond and expulsion of the leaving group. For this compound, this would involve the nucleophile attacking the terminal methylene (B1212753) carbon.

| Mechanism | Substrate | Key Features | Applicability to this compound |

| S(_N)1 | Tertiary > Secondary >> Primary | Carbocation intermediate; Favored by polar protic solvents; Racemization. masterorganicchemistry.com | Unlikely due to unstable vinylic carbocation. |

| S(_N)2 | Methyl > Primary > Secondary >> Tertiary | Concerted backside attack; Inversion of stereochemistry; Favored by polar aprotic solvents. libretexts.orgmasterorganicchemistry.com | Highly disfavored due to steric hindrance at the sp² carbon. libretexts.orgrammohancollege.ac.in |

| S(_N)2′ | Allylic/Vinylic systems | Nucleophilic attack at the γ-carbon; Allylic rearrangement. | A possible pathway, depending on the nucleophile and reaction conditions. |

Mechanistic Pathways of Elimination Reactions

Elimination reactions are a common alternative to substitution for alkyl and vinylic halides, typically promoted by heat and the presence of a base. chemguide.co.ukmgscience.ac.in These reactions involve the removal of a hydrogen atom and the leaving group from adjacent carbons to form a double bond. chemguide.co.uklibretexts.org

E1 vs. E2 Reaction Mechanisms for Bromopropene Derivatives

The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways. libretexts.orglibretexts.org

E2 Mechanism: This is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com It is favored by strong bases. amazonaws.com

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.comyoutube.com The base then removes a proton from an adjacent carbon in a fast second step. chemicalnote.com The rate is dependent only on the substrate concentration and is favored by weak bases and polar, ionizing solvents. amazonaws.comyoutube.com

For this compound, the choice between E1 and E2 will largely depend on the strength of the base used. A strong, non-nucleophilic base would favor the E2 pathway. An E1 reaction would be less likely due to the instability of the initial vinylic carbocation that would need to form.

| Factor | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base favored | Strong base favored |

| Solvent | Polar, ionizing solvents | Polarity is less critical |

| Intermediate | Carbocation | None (concerted) |

| Rearrangements | Possible | Not possible |

Stereochemical Outcomes and Regioselectivity in Elimination

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer over another when multiple products are possible. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is typically the major product. libretexts.orgiitk.ac.in However, the use of a sterically hindered base can lead to the formation of the Hofmann product , the less substituted alkene. chemistrysteps.com For this compound, elimination could potentially lead to a conjugated diene system, which would be a highly favored product due to its increased stability.

Stereochemistry plays a crucial role in E2 reactions, which generally require an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.inlibretexts.org This means they must be in the same plane and on opposite sides of the carbon-carbon bond. mgscience.ac.in This requirement can dictate the stereochemistry of the resulting alkene. khanacademy.org In cyclic systems, this often means both the hydrogen and the leaving group must be in axial positions. libretexts.org For an open-chain molecule like this compound, bond rotation allows it to adopt the necessary conformation for E2 elimination. E1 reactions, on the other hand, are not stereospecific because they proceed through a planar carbocation intermediate. libretexts.org

Mechanistic Studies of Radical Reactions

Radical reactions offer another set of potential transformations for this compound. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comuky.edu Initiation often requires an initiator like light or heat to generate the initial radical species. lumenlearning.com

In the context of this compound, a radical initiator could lead to the homolytic cleavage of the carbon-bromine bond, forming a vinylic radical. Alternatively, a radical could abstract an allylic hydrogen from the methylene group adjacent to the double bond, forming a resonance-stabilized allylic radical. This allylic radical would be more stable than the vinylic radical.

Homolytic Cleavage of the C-Br Bond in Propene Systems

The initiation of many radical reactions involving this compound proceeds via the homolytic cleavage of the carbon-bromine bond. This process, driven by heat or light, involves the breaking of the covalent bond where each atom retains one of the bonding electrons, resulting in the formation of a 2-bromo-3-cyclohexylallyl radical and a bromine radical. libretexts.org The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). libretexts.org

The C-Br bond in an allylic position is notably weaker than in its saturated counterparts. This reduced bond strength is not due to inherent instability but is rather a direct consequence of the stability of the radical product formed. masterorganicchemistry.com The formation of a resonance-stabilized allylic radical is energetically favorable, thus lowering the activation energy for the homolytic cleavage. masterorganicchemistry.compdx.edu In contrast to C-H bonds, the strengths of C-Cl and C-Br bonds are generally not as significantly affected by simple alkyl substitution (primary, secondary, tertiary). libretexts.org However, the ability of the resulting radical to delocalize electrons through resonance, as in an allylic system, provides a significant stabilizing effect that weakens the precursor C-Br bond. masterorganicchemistry.comlibretexts.org

| Bond Type | Example Compound | Bond Dissociation Energy (kcal/mol) | Radical Formed | Stability Order |

| Primary Allylic C-H | Propene | ~89-90 | Allyl | 5 (Most Stable) |

| Tertiary C-H | Isobutane | ~93 | Tertiary | 4 |

| Secondary C-H | Propane | ~96 | Secondary | 3 |

| Primary C-H | Ethane | ~100 | Primary | 2 |

| Methyl C-H | Methane | ~105 | Methyl | 1 (Least Stable) |

This table illustrates the relative stability of radicals, which is inversely related to the C-H bond dissociation energy of the parent alkane. The low BDE for the allylic C-H bond highlights the high stability of the resulting allyl radical, a principle that also applies to the cleavage of allylic C-Br bonds.

Intermediates and Transition States in Radical Additions to Allenes (Analogous to 2-bromoallyl radical formation)

The formation of a 2-bromoallyl radical intermediate is a key mechanistic step in reactions of this compound. A powerful analogy for understanding the formation and nature of this intermediate comes from the well-studied radical additions to allenes. nih.gov Allenes, with their unique cumulated diene structure (C=C=C), provide a clear model for the generation of substituted allyl radicals. illinois.edu

In radical additions to substituted allenes, the attacking radical (e.g., a bromine radical) preferentially adds to the central, sp-hybridized carbon atom. nih.govillinois.edu This regioselectivity is thermodynamically driven, as it leads to the formation of a resonance-stabilized allylic radical, which is significantly more stable than the vinyl radical that would result from an attack on a terminal carbon. nih.govillinois.edu The initial attack of the bromine radical on the central carbon of an allene (B1206475) is considered an irreversible step due to the stability of the resulting 2-bromoallyl radical intermediate. illinois.edu

Recent computational studies on radical additions to allenes have elucidated the complexity of the transition states involved. digitellinc.com Research has shown that a single radical addition transition state can lead to both Z- and E-allylic radical isomers through a phenomenon known as post-transition state bifurcation (PTSB). digitellinc.com This means that after passing through the highest energy point of the reaction (the transition state), the reaction pathway splits, leading to different stereochemical outcomes. digitellinc.com Intriguingly, this process can be controlled by dynamic effects, sometimes favoring the formation of the thermodynamically less stable Z-allylic radical. digitellinc.com The stereoselectivity shows a strong correlation with the dihedral angle of the radical addition in the transition state. digitellinc.com

| Attacking Radical | Allene Type | Preferred Site of Attack | Rationale |

| Bromine Radical | Substituted Allenes | Central Carbon (C2) | Forms a highly stable, resonance-delocalized 2-bromoallyl radical. nih.govillinois.edu |

| Chlorine Radical | Propadiene (unsubstituted) | Central Carbon (C2) | Thermodynamically favored pathway leading to a stable allyl radical. illinois.edu |

| Trifluoromethyl Radical | Simple Allenes | Terminal Carbon (C1/C3) | Forms a vinyl radical; selectivity can be influenced by sterics and electronics. illinois.edu |

| Nitrogen Radicals | Most Substrates | Central Carbon (C2) | Favors the generation of stable allyl or benzylic radicals. illinois.edu |

Influence of Allylic Resonance on Radical Stability and Reactivity

The stability and subsequent reactivity of the radical formed from this compound are governed by the principles of allylic resonance. An allyl radical is inherently more stable than a simple primary, secondary, or even tertiary alkyl radical. pdx.edulibretexts.org This enhanced stability, estimated to be around 14-16 kcal/mol relative to a non-stabilized radical, arises from the delocalization of the unpaired electron across a conjugated π-system. fiveable.me

In the 2-bromo-3-cyclohexylallyl radical, the unpaired electron is not localized on a single carbon atom. Instead, it is shared between the two terminal carbons (C1 and C3) of the three-carbon propene framework through the overlap of parallel p-orbitals. openstax.orglibretexts.org This delocalization can be represented by two primary resonance structures. The true structure of the radical is a resonance hybrid of these forms, with the unpaired electron density, or spin density, spread across both ends of the allylic system. openstax.orglibretexts.org

This delocalization has profound chemical consequences. openstax.org The increased stability of the radical intermediate means that reactions requiring its formation, such as allylic bromination using N-bromosuccinimide (NBS), can proceed under relatively mild conditions. masterorganicchemistry.comquimicaorganica.org Furthermore, the distribution of the unpaired electron over two distinct carbon atoms means that the radical can react at either end. openstax.orglibretexts.org In cases where the allylic radical is unsymmetrical, this dual reactivity can lead to the formation of a mixture of constitutional isomers as products. libretexts.orgopenstax.orglibretexts.org The final product ratio often depends on factors such as steric hindrance at the two reactive sites. openstax.org

Reactivity and Transformations of 3 Cyclohexyl 2 Bromopropene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net 3-Cyclohexyl-2-bromopropene, as a vinyl halide, is a suitable electrophilic partner in these transformations. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for bond formation. researchgate.netnih.gov These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with an organic halide, such as this compound. wikipedia.org The resulting organopalladium(II) species then undergoes transmetalation with a nucleophilic partner, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org For this compound, a Sonogashira reaction would involve its coupling with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to afford a 1,3-enyne. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in the provided results, the general mechanism is well-established for vinyl halides. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, it could react with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. mdpi.com this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is widely used due to the stability and low toxicity of the boron reagents. mdpi.com

The regioselectivity and stereoselectivity of cross-coupling reactions involving allylic substrates like this compound are critical considerations. For allylic boron nucleophiles, transmetalation can occur via either an α- or γ-pathway, with the γ-pathway often being faster. nih.gov The stereochemical outcome, particularly the E/Z geometry of the resulting double bond, is influenced by factors such as the minimization of allylic strain during the transmetalation step. nih.gov In the case of electrophiles like this compound, the substitution pattern of the double bond will direct the regiochemical outcome of the coupling. For instance, in Heck reactions, the bond typically forms at the less substituted carbon of the alkene partner. masterorganicchemistry.com The stereochemistry of the double bond in the product is also a key aspect, with many palladium-catalyzed couplings of vinyl halides proceeding with retention of configuration.

| Ligand Type | Key Features | Impact on Reaction | References |

| Trialkylphosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich | Facilitates oxidative addition, enables reactions of challenging substrates. nih.gov | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Help facilitate oxidative addition. researchgate.net | researchgate.net |

| Bidentate Phosphines (e.g., DPPF, DPPP) | Varying bite angles and basicity | Influences the geometry and stability of the catalytic complex. rsc.orgrsc.org | rsc.orgrsc.org |

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often exhibiting unique reactivity and being more cost-effective. nih.gov Nickel catalysts are particularly effective in coupling reactions involving C(sp³)-hybridized centers. nih.gov For vinyl halides like this compound, nickel catalysis can be employed in various coupling reactions, including Suzuki-Miyaura type couplings. researchgate.netrsc.org The mechanism of nickel-catalyzed reactions is often dependent on the type of ligand used. rsc.org These reactions can proceed through single-electron transfer pathways involving Ni(I) and Ni(III) intermediates. nih.govresearchgate.net The use of chelating nitrogen-based ligands can be critical for achieving the desired reactivity by stabilizing these radical intermediates. researchgate.net

Functional Group Interconversions

Beyond cross-coupling, the vinyl bromide moiety of this compound allows for various functional group interconversions.

Conversion to Alkynes (e.g., 3-Cyclohexylpropyne via sodamide treatment)

Vinyl halides can be converted to terminal alkynes through dehydrohalogenation. wikipedia.org A classic method for this transformation involves treatment with a strong base, such as sodium amide (sodamide). scribd.comvdoc.pub The reaction of this compound with sodium amide in an inert solvent at elevated temperatures would lead to the elimination of hydrogen bromide, resulting in the formation of 3-Cyclohexylpropyne. scribd.comvdoc.pub This reductive dehydrohalogenation is a well-established method for the synthesis of 1-alkynes from suitable dihaloalkanes or vinyl halides. vdoc.pub

| Starting Material | Reagent | Product | Reaction Type | Reference |

| This compound | Sodium amide (NaNH₂) | 3-Cyclohexylpropyne | Dehydrohalogenation | scribd.com |

Reduction Strategies for Halogen Removal

The removal of the bromine atom from this compound can be accomplished through various reduction methods. These strategies are fundamental in organic synthesis for the selective transformation of alkyl and vinyl halides into the corresponding hydrocarbons.

One common approach involves the use of metal hydrides, such as lithium aluminum hydride or sodium borohydride, although the latter is generally less reactive towards alkyl halides. A more classic and effective method for the reduction of a carbon-bromine bond is the use of a metal and a proton source. For instance, dissolving metal reductions, such as with sodium in liquid ammonia, can effectively cleave the C-Br bond.

Catalytic hydrogenation offers another pathway for dehalogenation. This process typically involves a heterogeneous catalyst, like palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds on the surface of the metal catalyst where the C-Br bond is hydrogenolytically cleaved.

Free radical-mediated reductions are also a viable option. Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can efficiently replace the bromine atom with a hydrogen atom. The reaction proceeds via a radical chain mechanism.

| Reduction Method | Reagents | General Outcome |

| Metal Hydride Reduction | LiAlH₄ | Replacement of Br with H |

| Dissolving Metal Reduction | Na / NH₃ | Cleavage of C-Br bond |

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis of C-Br bond |

| Radical Reduction | Bu₃SnH, AIBN | Replacement of Br with H via a radical intermediate |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

This compound readily engages in reactions with a variety of organometallic reagents, which are crucial for the formation of new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with Grignard reagents (R-MgX) can proceed via a cross-coupling mechanism, particularly in the presence of a suitable catalyst. For instance, nickel complexes with phosphine (B1218219) ligands have been shown to be highly effective catalysts for the cross-coupling of Grignard reagents with alkenyl halides. oup.com This reaction would result in the formation of a new carbon-carbon bond at the vinylic position, replacing the bromine atom with the organic group from the Grignard reagent. The preparation of this compound itself can be achieved by reacting 2,3-dibromopropene (B1205560) with cyclohexylmagnesium bromide. orgsyn.orgorgsyn.org

Organolithium Reagents: Organolithium reagents (R-Li) are generally more reactive than Grignard reagents. Their reaction with this compound can lead to either metal-halogen exchange or direct nucleophilic attack. The outcome is often dependent on the specific organolithium reagent used and the reaction conditions.

Organocopper Reagents (Gilman Reagents): Lithium diorganocuprates ((R)₂CuLi), also known as Gilman reagents, are particularly effective for coupling with vinyl halides. libretexts.org These reagents are generally considered "softer" nucleophiles and are well-suited for SN2-type reactions with substrates like this compound. libretexts.org This reaction provides a reliable method for forming a new C-C bond at the site of the bromine atom with high yields. libretexts.org

| Organometallic Reagent | Typical Reaction Type | Product |

| Grignard (R-MgX) | Catalytic Cross-Coupling | R-substituted cyclohexylpropene |

| Organolithium (R-Li) | Metal-Halogen Exchange / Nucleophilic Attack | Varied, depending on conditions |

| Organocuprate ((R)₂CuLi) | Coupling (SN2-type) | R-substituted cyclohexylpropene |

Addition Reactions to the Alkene Moiety

The double bond in this compound is susceptible to addition reactions, where the pi bond is broken and two new sigma bonds are formed.

Alkenes readily undergo electrophilic addition reactions. byjus.com In the case of this compound, the addition of an electrophile (E⁺) to the double bond would lead to the formation of a carbocation intermediate. savemyexams.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the more stable carbocation. savemyexams.comiitk.ac.in

For example, the addition of a hydrogen halide (HX) would proceed by protonation of the double bond to form a carbocation. The subsequent attack of the halide ion (X⁻) on the carbocation would yield the final product. github.io The stability of the carbocation intermediate (tertiary > secondary > primary) dictates the major product formed. savemyexams.com

In the presence of radical initiators, such as peroxides, the addition of certain reagents to the double bond can proceed via a radical mechanism. lumenlearning.comlibretexts.org A classic example is the anti-Markovnikov addition of hydrogen bromide. libretexts.org

The reaction is initiated by the formation of a bromine radical from HBr, often facilitated by a peroxide initiator. libretexts.org This bromine radical then adds to the double bond in a way that forms the more stable radical intermediate. For this compound, the bromine radical would add to the less substituted carbon of the double bond, leading to a more substituted radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and propagate the chain reaction. ucsb.edu This results in the "abnormal" or anti-Markovnikov addition product. libretexts.org

| Addition Type | Reagent | Governing Principle | Typical Product |

| Electrophilic | HX (e.g., HBr, HCl) | Markovnikov's Rule iitk.ac.in | Halogen adds to the more substituted carbon |

| Radical | HBr, Peroxides | Anti-Markovnikov Rule | Halogen adds to the less substituted carbon |

Cyclization Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both a reactive halide and a double bond, makes it a potential precursor for cyclization reactions.

Intramolecular cyclization can be initiated by forming a reactive intermediate from the carbon-bromine bond, which then attacks the internal double bond. For instance, treatment with a strong base could potentially induce an intramolecular reaction.

A more common approach involves radical cyclization. libretexts.org By generating a radical at the carbon bearing the bromine atom (for example, using tributyltin hydride and a radical initiator), this radical can then add to the internal double bond. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules and the relative stability of the resulting cyclic radical intermediates. libretexts.org Depending on the reaction conditions, five- or six-membered rings could potentially be formed. libretexts.org

Another possibility involves the formation of an organometallic intermediate, such as a Grignard or organolithium species, at the vinylic position. If a suitable electrophilic site were present elsewhere in the molecule (which is not the case in the parent structure), an intramolecular nucleophilic attack could lead to cyclization. While not directly applicable to this compound itself without further modification, this strategy is a powerful tool in organic synthesis. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions represent a significant class of pericyclic reactions characterized by the formation of a cyclic molecule from two or more unsaturated starting materials. In these reactions, two π-bonds are converted into two new σ-bonds in a concerted or stepwise manner, leading to the construction of cyclic frameworks. The participation of 2-bromo-substituted allyl systems, such as this compound, in cycloaddition reactions is an area of synthetic interest, offering pathways to various carbo- and heterocyclic structures. While specific research focusing exclusively on the cycloaddition reactions of this compound is not extensively documented, the reactivity of analogous 2-bromoallyl compounds provides a strong basis for predicting its behavior in such transformations.

The electronic properties of this compound, featuring an electron-rich alkene moiety influenced by the electron-donating cyclohexyl group and the presence of a bromine atom, suggest its potential to act as a dienophile or a dipolarophile in various cycloaddition reactions. The bromine substituent can influence the regioselectivity and stereoselectivity of these reactions.

One of the most well-known types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, which involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.comlibretexts.org In this context, this compound could potentially react as a dienophile with various dienes. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the orientation of the reactants in the transition state. libretexts.org

Another important class of cycloadditions is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.org Analogous compounds, such as 2-bromo-3,3,3-trifluoropropene, have been shown to participate in [3+2] cycloadditions to form trifluoromethyl-substituted pyrazoles, isoxazoles, and pyrroles. researchgate.net This suggests that this compound could react with various 1,3-dipoles, such as nitrones or azomethine ylides, to yield five-membered heterocyclic compounds. mdpi.comrsc.org

Furthermore, intramolecular cycloadditions of related 2-bromoallyl systems have been reported. For instance, the treatment of 2-(2-bromoallyl)cyclohexanone with a strong base can lead to the formation of a tetrahydrobenzofuran derivative through an intramolecular cyclization process. metu.edu.tr This highlights the potential for intramolecular cycloaddition pathways when the 2-bromoallyl moiety is suitably positioned within a larger molecule.

The following table summarizes representative cycloaddition reactions of analogous 2-bromoallyl compounds, which can serve as models for the expected reactivity of this compound.

| Diene/Dipole | Dienophile/Dipolarophile Analogue | Reaction Type | Product Type | Ref. |

| Furan | 2-Bromoacrolein | [4+2] Cycloaddition (Diels-Alder) | Chiral 7-oxabicyclo[2.2.1]heptene derivative | sigmaaldrich.com |

| 2,3-Dibromo-1,3-butadiene | Propene ion | [4+1+] Cycloaddition | 1,2-Dibromo-4-methyl-cyclohexene radical cation | nih.gov |

| Nitrile Oxides | 2-Bromo-3,3,3-trifluoropropene | [3+2] Cycloaddition | CF3-substituted isoxazoles | researchgate.net |

| Azides | 2-Bromo-3,3,3-trifluoropropene (in situ forming 3,3,3-trifluoropropyne) | [3+2] Cycloaddition (Click Reaction) | 1-Substituted-4-trifluoromethyl-1,2,3-triazoles | researchgate.net |

| ortho-Hydroxychalcones | 2-Bromoallyl sulfones | Base-mediated annulation | 4H-Chromene derivatives | beilstein-journals.orgbeilstein-journals.org |

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms and elucidate the three-dimensional structure of 3-Cyclohexyl-2-bromopropene.

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and cyclohexyl protons.

The chemical shift (δ) of each proton is influenced by its local electronic environment. The vinyl protons (=CH₂) are typically found in the downfield region of the spectrum due to the deshielding effect of the double bond. The allylic protons (-CH₂-), being adjacent to the double bond, also experience a moderate downfield shift. The protons on the cyclohexyl ring will appear as a complex set of multiplets in the upfield, aliphatic region.

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about the number of neighboring protons. scm.com This phenomenon is transmitted through the chemical bonds connecting the nuclei. numberanalytics.com For instance, the allylic protons would likely appear as a singlet if there were no adjacent protons, but due to coupling with the neighboring methine proton on the cyclohexyl ring, they would show a more complex pattern. The coupling constant, J, is the distance between the split sub-peaks and is measured in Hertz (Hz). libretexts.org

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic Protons (=CH₂) | 5.5 - 6.0 | Doublet of doublets or two distinct doublets | ~2 Hz (geminal), ~1-2 Hz (allylic) |

| Allylic Protons (-CH₂-) | 2.5 - 2.8 | Doublet | ~7 Hz (vicinal) |

| Cyclohexyl Methine Proton (-CH-) | 1.8 - 2.2 | Multiplet | - |

| Cyclohexyl Methylene (B1212753) Protons (-CH₂-) | 1.0 - 1.8 | Multiplet | - |

This table is based on typical values for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. libretexts.org In a standard proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line. The chemical shifts are indicative of the type of carbon (sp³, sp²) and the nature of its substituents. docbrown.info

The sp² hybridized carbons of the C=C double bond are expected to resonate in the downfield region (110-140 ppm). The carbon atom bonded to the bromine (C-Br) will be significantly deshielded. The sp³ hybridized carbons of the cyclohexyl ring and the allylic methylene group will appear in the upfield region of the spectrum. oregonstate.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (sp²) | 120 - 130 |

| =CH₂ (sp²) | 115 - 125 |

| Allylic -CH₂- (sp³) | 40 - 45 |

| Cyclohexyl -CH- (sp³) | 35 - 45 |

| Cyclohexyl -CH₂- (sp³) | 25 - 35 |

This table is based on typical values for similar structural motifs. libretexts.orgoregonstate.edu

For complex molecules, one-dimensional NMR spectra can have overlapping signals. Two-dimensional (2D) NMR techniques help to resolve these ambiguities by spreading the information across two frequency axes. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the allylic -CH₂- protons and the cyclohexyl methine (-CH-) proton. youtube.com Further correlations would be seen among the interconnected protons of the cyclohexyl ring, helping to confirm their relative positions. libretexts.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It allows for the unambiguous assignment of each carbon atom that has attached protons by linking the previously assigned ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). libretexts.orgyoutube.com This is a powerful tool for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the vinyl protons to the allylic carbon and the cyclohexyl methine carbon, and from the allylic protons to the vinyl carbons and carbons within the cyclohexyl ring, thus confirming the connectivity between the propenyl and cyclohexyl fragments.

High-resolution NMR spectroscopy is a valuable technique for real-time, or in situ, monitoring of chemical reactions. researchgate.net This method allows for the observation of reactants, intermediates, and products directly in the reaction mixture as the reaction progresses. One potential safety concern in Grignard reactions, which can be used to synthesize alkyl-substituted bromopropenes, is a delayed initiation that could lead to an uncontrolled exotherm. google.com In situ NMR monitoring can confirm the formation of the Grignard reagent and track the consumption of starting materials like 2,3-dibromopropene (B1205560) and the formation of the this compound product. orgsyn.orgnih.gov This provides crucial data on reaction kinetics, mechanism, and the presence of any transient intermediates or byproducts, enabling optimization of reaction conditions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to four or more decimal places. innovareacademics.in This precision allows for the determination of the exact elemental composition of a molecule. youtube.com For this compound, the molecular formula is C₉H₁₅Br. lookchem.comnih.gov

HRMS can easily distinguish C₉H₁₅Br from other potential compounds that might have the same nominal mass. The calculated exact mass for the two major isotopes of bromine are:

C₉H₁₅⁷⁹Br: 202.0357 Da

C₉H₁₅⁸¹Br: 204.0337 Da

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. HRMS analysis confirms the molecular formula by matching the measured accurate mass and the observed isotopic pattern to the theoretical values. youtube.comcollectionscanada.gc.ca

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which can then break apart into smaller fragment ions. chemguide.co.uk The analysis of this fragmentation pattern is key to confirming the molecule's structure.

The molecular ion peak is of particular diagnostic value. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. savemyexams.comdocbrown.info This results in two molecular ion peaks of nearly equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). For this compound (C₉H₁₅Br), these peaks would appear at m/z 202 and 204. nih.gov The presence of this characteristic M/M+2 isotopic cluster immediately suggests the presence of a single bromine atom in the molecule. savemyexams.com

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The C-Br bond is often one of the weakest bonds, and its cleavage leads to significant fragments. docbrown.info Key fragmentation pathways for this compound include:

Loss of a bromine radical: Cleavage of the C-Br bond results in a stable allyl-cyclohexyl carbocation. This is often a prominent peak in the spectrum. [C₉H₁₅Br]⁺• → [C₉H₁₅]⁺ + Br• The resulting [C₉H₁₅]⁺ fragment would have an m/z of 123.

Loss of the cyclohexyl group: Fragmentation can occur where the cyclohexyl ring is lost as a radical, leaving a bromopropenyl cation. [C₉H₁₅Br]⁺• → [C₃H₄Br]⁺ + C₆H₁₁• The [C₃H₄Br]⁺ fragment would also exhibit the 1:1 isotopic pattern for bromine at m/z 119 and 121.

Formation of the cyclohexyl cation: Another common fragmentation involves the formation of the cyclohexyl cation by cleavage of the bond connecting it to the propene chain. This results in a peak at m/z 83. [C₉H₁₅Br]⁺• → [C₆H₁₁]⁺ + C₃H₄Br•

Rearrangements and further fragmentation: The initial fragments can undergo further loss of small, stable neutral molecules like H₂ or hydrocarbons, leading to a series of smaller peaks in the spectrum. libretexts.org For example, the cluster of peaks around m/z 41, 55, and 67 are typical for cyclohexyl-containing compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Structural Significance |

|---|---|---|

| 202/204 | [C₉H₁₅Br]⁺ | Molecular Ion (M/M+2 peak confirms presence of one Br atom) |

| 123 | [C₉H₁₅]⁺ | Loss of Br radical |

| 119/121 | [C₃H₄Br]⁺ | Loss of cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 67 | [C₅H₇]⁺ | Fragment from cyclohexyl ring |

| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its alkene, alkyl halide, and alkane components. nih.gov

Key expected absorptions include:

C-H Stretching: The spectrum will show distinct C-H stretching vibrations. The sp² hybridized C-H bond of the alkene group (=C-H) typically absorbs at a higher frequency (3000-3100 cm⁻¹) than the sp³ hybridized C-H bonds of the cyclohexyl ring (2850-3000 cm⁻¹). pressbooks.pubvscht.cz

C=C Stretching: The carbon-carbon double bond (C=C) of the propene group will give rise to a stretching vibration in the region of 1640-1680 cm⁻¹. vscht.cz This band may be of weak to medium intensity. uc.edu

C-H Bending: The out-of-plane bending ("oop") vibrations for the =CH₂ group are strong and appear in the 1000-650 cm⁻¹ region. libretexts.org The scissoring and rocking vibrations of the -CH₂- groups in the cyclohexane (B81311) ring are expected around 1448-1470 cm⁻¹. uomustansiriyah.edu.iq

C-Br Stretching: The stretching vibration of the carbon-bromine bond is a key feature for this molecule. The C-Br stretch for alkyl halides appears as a strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretch | 3000 - 3100 | Medium |

| Alkane (-C-H) | Stretch | 2850 - 3000 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1680 | Weak to Medium |

| Alkane (-CH₂-) | Bend (Scissoring) | ~1448 - 1470 | Medium |

| Alkene (=CH₂) | Bend (Out-of-plane) | 1000 - 650 | Strong |

UV-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The parts of a molecule that absorb UV-Vis light are known as chromophores. shu.ac.uk In this compound, the chromophores are the C=C double bond and the C-Br bond, which contains non-bonding (n) electrons on the bromine atom. youtube.com

The expected electronic transitions for this molecule are:

π → π* Transition: An electron from the π bonding orbital of the C=C double bond is excited to the corresponding π* antibonding orbital. For non-conjugated alkenes, this transition requires high energy and the absorption maximum (λmax) typically occurs in the far UV region, often below 200 nm. shu.ac.ukscribd.com

n → σ* Transition: An electron from a non-bonding orbital of the bromine atom is promoted to the σ* antibonding orbital of the C-Br bond. These transitions are also common for alkyl halides and usually occur in the 200-250 nm range. shu.ac.uk

Because this compound lacks extended conjugation, it is not expected to absorb light in the visible region of the spectrum and would therefore be colorless. Its λmax would likely be in the 200-220 nm range, characteristic of a bromoalkene. scribd.com

Advanced Spectroscopic Methods (e.g., Raman, Photoelectron Spectroscopy for specialized studies)

Beyond the standard techniques, advanced spectroscopic methods can provide more specialized insights into the structure and electronic properties of this compound.

Raman Spectroscopy: This technique is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR absorption depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. americanpharmaceuticalreview.com For this compound, the symmetric C=C double bond stretch and the C-Br stretch, which might be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum. researchgate.net This makes Raman spectroscopy a valuable tool for confirming these specific functional groups.

Photoelectron Spectroscopy (PES): PES is a powerful technique that measures the ionization energies of molecules, providing direct information about the energies of their molecular orbitals. tandfonline.com In a PES experiment, the sample is irradiated with high-energy photons (e.g., He(I) radiation), causing electrons to be ejected. osu.edu For this compound, PES could be used to:

Determine the ionization energy of the electrons in the C=C π-orbital.

Measure the ionization energies of the non-bonding "lone pair" electrons on the bromine atom.

Investigate electronic interactions, such as the potential interaction between the bromine lone pair orbitals and the alkene π-system. osu.edu Such studies on related haloalkenes have shown that these interactions can stabilize or destabilize specific molecular orbitals. aip.org

Computational Chemistry Approaches to 3 Cyclohexyl 2 Bromopropene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to describe the electronic structure of a molecule. These methods provide highly accurate information about molecular geometries, energies, and properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy. arxiv.org It is particularly effective for optimizing molecular geometries and analyzing electronic structures. sphinxsai.com

Geometry Optimization: The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the algorithm systematically alters the atomic coordinates to find the configuration with the minimum total energy. storion.ru For 3-cyclohexyl-2-bromopropene, this involves determining the precise bond lengths, bond angles, and dihedral angles. Commonly used DFT functionals like B3LYP, combined with a basis set such as 6-31G(d,p), are employed for this purpose. sphinxsai.com The optimization would confirm the most stable conformation, likely featuring the cyclohexane (B81311) ring in a chair conformation to minimize steric strain.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and electronic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p)) This table presents expected, representative data from a DFT calculation and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-Br | ~1.90 Å | |

| C-C (cyclohexane) | ~1.54 Å | |

| C-C (propenyl-cyclohexyl) | ~1.52 Å | |

| Bond Angle | C-C-Br | ~122° |

| C=C-C | ~125° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. nih.gov Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than DFT, especially for calculating energies, but at a significantly greater computational expense. nih.govresearchgate.net

These high-accuracy methods are often used to refine the energy calculations for geometries previously optimized using DFT. This approach, known as a single-point energy calculation, provides a more reliable prediction of the molecule's stability and the energy differences between various conformers. For a flexible molecule like this compound, this is critical for determining the energy barriers for bond rotation and ring-flipping.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the physical movements of atoms and molecules, providing insights into conformational changes and flexibility. researchgate.netvolkamerlab.org

For this compound, an MD simulation would reveal how the molecule explores different shapes at a given temperature. Key dynamic processes include:

Cyclohexane Ring Conformations: The simulation would show the interconversion of the cyclohexane ring between its stable chair form and higher-energy boat and twist-boat conformations.

Substituent Orientation: The rotation around the single bond connecting the cyclohexyl ring to the 2-bromopropenyl group would be modeled, identifying whether the axial or equatorial position of the substituent is more favorable.

The simulation generates a trajectory of atomic positions, which can be analyzed to determine the most populated conformations and the energetic landscape of the molecule, providing a deeper understanding of its structural preferences in a dynamic environment. volkamerlab.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to interpret and verify experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR spectra with high accuracy. arxiv.org After geometry optimization, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule. Machine learning algorithms are also increasingly being used in conjunction with quantum mechanics to improve the accuracy of these predictions. ncssm.edu

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected, representative data from a theoretical NMR prediction and is for illustrative purposes. Actual shifts can vary.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (vinylic) | ~5.5 - 6.0 |

| ¹H (allylic CH₂) | ~2.5 - 3.0 |

| ¹H (cyclohexyl CH) | ~1.5 - 2.0 |

| ¹H (cyclohexyl CH₂) | ~1.0 - 1.8 |

| ¹³C (vinylic, C-Br) | ~120 - 125 |

| ¹³C (vinylic, =CH₂) | ~115 - 120 |

| ¹³C (allylic CH₂) | ~40 - 45 |

| ¹³C (cyclohexyl CH) | ~35 - 40 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. americanpharmaceuticalreview.com A frequency calculation, typically performed using DFT after geometry optimization, serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. youtube.comnih.gov

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=C bond, the bending of a C-H bond, or the rocking of the cyclohexane ring. By comparing the simulated spectra to experimental ones, chemists can confirm the presence of specific functional groups and gain confidence in the determined structure. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table presents expected, representative data from a theoretical frequency calculation and is for illustrative purposes.

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

|---|---|---|

| ~3100 | Medium / Strong | C-H stretch (vinylic) |

| ~2850-2950 | Strong / Strong | C-H stretch (aliphatic) |

| ~1630 | Medium / Strong | C=C stretch |

| ~1450 | Medium / Medium | CH₂ scissoring |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound at a molecular level. By modeling the potential energy surface for various reaction pathways, researchers can identify the most likely routes for its transformation. The primary competing pathways for this substrate are bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). libretexts.orgnih.gov The presence of the bulky cyclohexyl group and the allylic bromine atom introduces interesting stereoelectronic effects that influence the energetics of these pathways. pearson.comkyushu-u.ac.jp

Transition state theory is central to this analysis. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. msu.edulibretexts.org For this compound, computational models, typically using density functional theory (DFT), can be employed to locate and characterize the transition state structures for both S_N2 and E2 reactions. researchgate.netresearchgate.net These calculations would reveal key geometric parameters, such as the bond lengths and angles of the atoms involved in the bond-making and bond-breaking processes.

For an S_N2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the allylic carbon. In contrast, the E2 transition state is more complex, involving the concerted breaking of a C-H bond on the cyclohexyl ring (or the methyl group, if applicable) and the C-Br bond, along with the formation of a new pi bond. libretexts.org The relative energies of these transition states dictate the kinetic product distribution.

The competition between substitution and elimination is a classic theme in organic chemistry, and for this compound, it is influenced by the steric bulk of the cyclohexyl group and the nature of the base/nucleophile. kyushu-u.ac.jpmasterorganicchemistry.com Computational modeling can quantify the energy profiles for these competing reactions. An energy profile plots the potential energy of the system as it progresses from reactants to products, passing through the transition state. msu.edu

The activation energy (ΔE‡) for each pathway is the difference in energy between the reactants and the transition state. The pathway with the lower activation energy will be kinetically favored. acs.org For this compound, it is anticipated that the bulky cyclohexyl group will sterically hinder the backside attack required for an S_N2 reaction, thereby raising its activation energy. libretexts.org Conversely, the E2 reaction, which involves the abstraction of a proton from the periphery of the molecule, may be less affected by this steric hindrance. libretexts.org

Below is a hypothetical data table illustrating the calculated activation energies and reaction enthalpies for the S_N2 and E2 reactions of this compound with a strong, non-bulky base like ethoxide. These values are illustrative and based on general principles for similar substrates.

Hypothetical Energy Profile Data for Reactions of this compound

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Enthalpy of Reaction (ΔH_rxn) (kcal/mol) | Kinetic Preference |

|---|---|---|---|

| S_N2 (Substitution) | 24.5 | -15.2 | Minor Product |

| E2 (Elimination) | 21.8 | -20.7 | Major Product |

This table is illustrative and based on established principles of S_N2 and E2 reactions.

The data suggests that the E2 pathway is kinetically favored due to a lower activation energy, a common outcome for sterically hindered secondary alkyl halides. pearson.com The exothermicity of both reactions indicates that the products are more stable than the reactants.

Solvation plays a critical role in the energetics of substitution and elimination reactions, often influencing the reaction outcome. nih.govacs.org The choice of solvent can stabilize or destabilize the reactants, transition states, and products to varying degrees. libretexts.org Computational models can account for solvation effects through either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit continuum models (like COSMO or SMD), which treat the solvent as a continuous medium with a specific dielectric constant. acs.orgresearchgate.net

For the reactions of this compound, the nature of the solvent can alter the S_N2/E2 competition. Polar protic solvents, such as water or ethanol, are capable of hydrogen bonding and can effectively solvate both the departing bromide anion and the nucleophile. libretexts.org This strong solvation of the nucleophile can decrease its reactivity, potentially raising the activation energy for both pathways, but often to different extents. nih.govacs.org Studies on similar systems have shown that increasing the solvation of the base can switch the preference from an E2 to an S_N2 pathway. acs.org This is because the more charge-diffuse E2 transition state is less stabilized by solvation compared to the more compact S_N2 transition state. nih.gov

Polar aprotic solvents, like acetone (B3395972) or DMSO, are less effective at solvating anions, leaving the nucleophile more "naked" and reactive. In such solvents, the intrinsic reactivity of the nucleophile/base dominates, and for a sterically hindered substrate like this compound, the E2 reaction would likely be favored. libretexts.org

An illustrative data table is presented below to show the hypothetical effect of different solvents on the activation barriers of the S_N2 and E2 reactions of this compound.

Hypothetical Influence of Solvent on Activation Energies (ΔE‡) (kcal/mol)

| Reaction Pathway | Gas Phase | Polar Aprotic (e.g., Acetone) | Polar Protic (e.g., Ethanol) |

|---|---|---|---|

| S_N2 | 19.8 | 22.5 | 25.1 |

| E2 | 18.5 | 20.3 | 24.8 |

This table is illustrative and based on general principles of solvation effects on S_N2 and E2 reactions. nih.govacs.org

This hypothetical data demonstrates that while both activation energies increase with solvent polarity, the effect can be more pronounced for one pathway over the other, potentially altering the product ratio. In this case, the energy difference between the two pathways narrows in a polar protic solvent, suggesting a potential shift towards more substitution product compared to the gas phase or a polar aprotic solvent.

Advanced Applications in Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

3-Cyclohexyl-2-bromopropene is a valuable building block for synthesizing more intricate organic structures. The presence of the vinyl bromide functional group provides a reactive handle for a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. The compound is typically prepared through the reaction of 2,3-dibromopropene (B1205560) with cyclohexylmagnesium bromide, a Grignard reagent. orgsyn.org This accessibility makes it a practical starting material for multi-step synthetic sequences.

While specific pharmaceuticals or agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to these fields. The cyclohexyl group is a common feature in many bioactive molecules, often introduced to enhance lipophilicity or to fulfill specific steric requirements of a biological target. Precursors such as 2-bromopropene (B1265445) are utilized in the production of pharmaceuticals and agrochemicals. guidechem.comresearchgate.net For instance, α,β-acetylenic carbonyl compounds known as ynones, which are important structural units in some agrochemicals and antifungal agents, can be synthesized through methods like the carbonylative Sonogashira coupling. nih.gov Vinyl bromides like this compound can serve as precursors in similar palladium-catalyzed coupling reactions to generate complex intermediates for these applications. nih.gov The related compound 3-cyclohexyl-1-propyne (B99756) is also noted for its use as a pharmaceutical intermediate. chemicalbook.com

In the context of natural product synthesis, this compound functions as a cyclohexyl-containing synthon. A synthon is a conceptual unit used by chemists to plan the assembly of a complex molecule. The vinyl bromide functionality allows it to participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, which are powerful tools for constructing the carbon skeletons of natural products. uni-regensburg.de

Furthermore, the vinyl halide group is a potential precursor for the construction of cyclopropane (B1198618) rings, which are ubiquitous structural motifs in many natural products, including terpenoids and alkaloids. rsc.org Various methods for creating cyclopropane rings rely on precursors that can be generated from vinyl halides, making this compound a potentially useful starting material for synthesizing natural products that feature a cyclohexyl group adjacent to a cyclopropyl (B3062369) moiety. rsc.org

Ligand Precursor for Organometallic Catalysis

A significant application of this compound is as a precursor for the synthesis of ligands used in organometallic catalysis. Specifically, it can be used to create N-Heterocyclic Carbene (NHC) ligands, which have become a dominant class of ligands in catalysis due to their strong σ-donating properties and steric tunability. nih.gov

The synthesis of an NHC ligand precursor typically involves the N-alkylation of a heterocyclic compound, such as benzimidazole, with an alkyl halide. nih.govsemanticscholar.org In this process, the allylic carbon of this compound would act as an electrophile, reacting with the nitrogen of the heterocycle to form a benzimidazolium salt. semanticscholar.org This salt is the direct precursor to the free carbene ligand, which is typically generated in situ by deprotonation with a strong base. The resulting NHC ligand can then be coordinated to a metal center, such as palladium, to form a highly active and stable catalyst. nih.govsemanticscholar.orgacs.org These palladium-NHC complexes are exceptionally effective for a variety of cross-coupling reactions, including carbonylative Sonogashira couplings to produce chromones and ynones. nih.govnih.gov

Fine Chemical Synthesis and Specialty Chemicals

This compound is an intermediate in the synthesis of fine and specialty chemicals. Fine chemicals are pure, single chemical substances produced in limited volumes for high-value applications, including pharmaceuticals, agrochemicals, and fragrances. Alkyl and vinyl bromides are a well-established class of reagents used in the fine chemical industry. azelis.com

Polymerization Chemistry Involving 3 Cyclohexyl 2 Bromopropene and Its Analogues

Radical Polymerization of Bromoalkene Monomers

Radical polymerization is a fundamental process for creating polymers from vinyl monomers. fujifilm.com This process is typically initiated by the decomposition of a radical initiator, such as an azo compound or peroxide, to form free radicals. fujifilm.com These radicals then react with a monomer to begin the formation of a polymer chain.

For bromoalkene monomers like 3-Cyclohexyl-2-bromopropene, the polymerization proceeds via the double bond. However, the presence of the bromine atom on an allylic position (a carbon atom adjacent to a double bond) introduces complexity. The carbon-bromine bond can be susceptible to abstraction by a propagating radical. This event acts as a chain transfer reaction, terminating the growth of one polymer chain and creating a new radical on the transfer agent, which can then initiate a new chain. rubbernews.com This process can significantly influence the molecular weight of the resulting polymer. The general mechanism of chain transfer involves the abstraction of an atom, typically hydrogen or a halogen, from a substrate. rubbernews.com

Controlled Polymerization Techniques (e.g., ATRP, RAFT) with Halogenated Monomers

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and architecture, controlled or "living" radical polymerization (CLRP) techniques are employed. magtech.com.cn Two prominent methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly relevant for halogenated monomers.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal catalyst (commonly copper or iron) to establish a dynamic equilibrium between a small population of active, propagating radicals and a majority of dormant species. cmu.edu The dormant species is an alkyl halide, and the halogen atom is reversibly transferred to the metal complex, generating the active radical. For a monomer like this compound, the carbon-bromine bond could potentially serve as the initiating site for ATRP, allowing for the synthesis of well-defined polymers. ATRP has been successfully used for various monomers, including styrenes and (meth)acrylates, using iron-based catalysts and alkyl bromide initiators. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization achieves control through a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com The propagating radical adds to the CTA, forming an intermediate radical which then fragments to release a new radical that can continue polymerization. This process allows for the synthesis of polymers with low polydispersity and complex architectures. magtech.com.cnsigmaaldrich.com RAFT is compatible with a wide array of functional monomers and reaction conditions. sigmaaldrich.comrsc.org While this compound is not a conventional RAFT agent, it can be polymerized as a monomer using RAFT to create polymers with controlled structures. The general principles of RAFT have been applied to produce well-defined polymers from various vinyl monomers. mdpi.comrsc.org

Table 1: Comparison of Controlled Radical Polymerization Techniques for Halogenated Monomers

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

|---|---|---|

| Control Mechanism | Reversible deactivation of propagating radicals by a transition metal catalyst via halogen atom transfer. cmu.edu | Reversible chain transfer between active and dormant polymer chains mediated by a thiocarbonylthio compound (CTA). sigmaaldrich.com |

| Key Component | Transition Metal Catalyst (e.g., Cu, Fe) and Ligand. cmu.edu | RAFT Chain Transfer Agent (e.g., dithioester, trithiocarbonate). sigmaaldrich.com |

| Role of Halogen | The C-X (e.g., C-Br) bond acts as the dormant species and is essential for the catalytic cycle. cmu.edu | The monomer may or may not contain a halogen. The CTA is the key functional component. sigmaaldrich.com |

| Applicability | Effective for styrenes, (meth)acrylates, and acrylonitrile. cmu.edu | Very versatile, applicable to a wide range of vinyl monomers under various conditions. sigmaaldrich.com |

Synthesis of Polymers with Cyclohexyl Side Chains

The synthesis of polymers featuring cyclohexyl side chains can be accomplished through the polymerization of various monomers containing this bulky aliphatic ring. The synthetic route chosen depends on the desired polymer backbone and properties.

For example, side-chain liquid crystal polymers have been synthesized by polymerizing monomers like dicyclohexyl vinylterephthalate. scribd.com In another approach, cyclohexyl-substituted polyglycolides, which are of interest as specialty polyesters, were prepared via the ring-opening polymerization of functionalized cyclic diesters like rac-dicyclohexylglycolide. acs.org Similarly, anionic ring-opening polymerization of 2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane yields poly(ethylene alkyl phosphonate)s with cyclohexyl side chains. researchgate.net

The incorporation of bulky substituents, such as cyclohexyl groups, into a polymer's side chains has a profound impact on its physical properties, most notably the glass transition temperature (Tg). specialchem.com The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com

Bulky side groups physically restrict the rotational motion of the polymer backbone and inhibit efficient chain packing. acs.orgnih.gov This reduction in chain mobility means that more thermal energy is required to induce the large-scale segmental motion characteristic of the rubbery state. Consequently, polymers with bulky substituents generally exhibit a higher Tg compared to their analogues with smaller, linear side chains. acs.orgtandfonline.com

Research has demonstrated this effect across various polymer families:

Polyglycolides: The Tg of poly(rac-dicyclohexylglycolide) was found to be 98 °C, a significant increase consistent with a stiffened polymer backbone due to the bulky cyclohexyl groups. acs.org

Poly(alkyl phosphonate)s: A homopolymer with a cyclohexyl side chain exhibited a Tg of 15 °C, which was 60 °C higher than previously reported poly(ethylene n-alkyl phosphonate)s. researchgate.net

Polymethacrylates: Studies on poly(cyclohexyl methacrylate) (PcHMA) have also been conducted to determine its thermal properties, including its Tg, which is reported to be around 356-359 K (83-86 °C). tandfonline.com

This principle is widely used to design polymers with enhanced thermal stability for applications that require materials to remain rigid at elevated temperatures. nih.govacs.org

Table 2: Glass Transition Temperatures (Tg) of Polymers with and without Cyclohexyl Side Chains

| Polymer Family | Polymer with Linear/Small Substituent | Tg of Linear/Small Analogue (°C) | Polymer with Cyclohexyl Substituent | Tg of Cyclohexyl Analogue (°C) | Source(s) |

|---|---|---|---|---|---|

| Polyglycolides | Poly(lactic acid) (methyl group) | ~55-60 | Poly(rac-dicyclohexylglycolide) | 98 | acs.org |

| Poly(ethylene phosphonate)s | Poly(ethylene isopropyl phosphonate) | -45 | Poly(ethylene cyclohexyl phosphonate) | 15-16 | researchgate.net |

| Polymethacrylates | Poly(n-butyl methacrylate) | ~20 | Poly(cyclohexyl methacrylate) | ~83 | tandfonline.com |

Role as a Chain Transfer Agent or Monomer in Copolymerization

This compound has the potential to play a dual role in polymerization: it can act as a monomer that is incorporated into the polymer backbone, or it can function as a chain transfer agent.

As a monomer in copolymerization , it can be reacted with other monomers to synthesize copolymers with tailored properties. For instance, the copolymerization of ethylene (B1197577) with long-chain bromoalkenes has been shown to be a viable method for producing functionalized polyolefins. mdpi.com The reactivity ratios of the comonomers dictate the composition and sequence distribution of the final copolymer. For example, in the copolymerization of N-isopropylacrylamide and 2,3-dihydroxypropyl methacrylate, the distinct reactivity ratios lead to a preference for one monomer to homopolymerize over the other. mdpi.com A similar characterization would be necessary to understand the copolymerization behavior of this compound with various partners. The incorporation of this monomer would introduce both the bulky cyclohexyl group and a reactive bromine atom, which could be used for post-polymerization modification.

As a chain transfer agent (CTA) , the molecule can regulate the molecular weight of the polymer. The chain transfer process involves the termination of a growing polymer chain and the initiation of a new one. rubbernews.com In the case of this compound, the allylic carbon-bromine bond is relatively weak and can be abstracted by a propagating radical. This would terminate the chain and create a new, resonance-stabilized radical on the this compound molecule, which could then initiate a new polymer chain. Molecules that can act as both monomer and chain transfer agent are sometimes referred to as "inifers" (initiator-transfer agents) or "trans-monomers," and they provide a route to controlling polymer structure in conventional radical polymerization.

Derivatives and Analogues of 3 Cyclohexyl 2 Bromopropene

Synthesis and Reactivity of Isomeric Bromopropenes (e.g., 3-Cyclohexyl-1-bromopropene)

The constitutional isomer of 3-Cyclohexyl-2-bromopropene is 3-Cyclohexyl-1-bromopropene. This isomer is an allylic halide, a class of compounds known for their distinct reactivity compared to their vinylic counterparts.